1-Aminobutan-2-ol hydrochloride
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Overview
Description
1-Aminobutan-2-ol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 1-aminobutan-2-ol, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobutan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-aminobutan-2-ol with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-1-butanol: A structural isomer with similar chemical properties.
1-Amino-2-propanol: Another related compound with a different carbon chain length.
2-Amino-2-methyl-1-propanol: A branched-chain analog with distinct reactivity.
Uniqueness: 1-Aminobutan-2-ol hydrochloride is unique due to its specific structure and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C4H12ClNO |
---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H |
InChI Key |
UBCLDPPFFXVCKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)O.Cl |
Origin of Product |
United States |
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